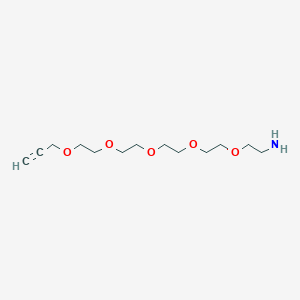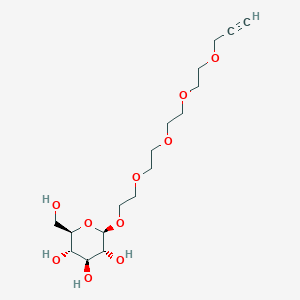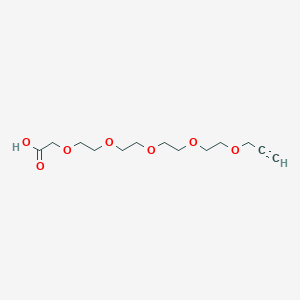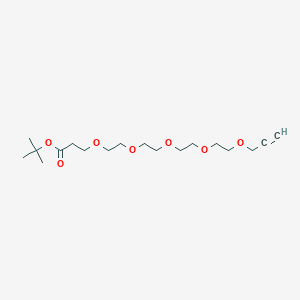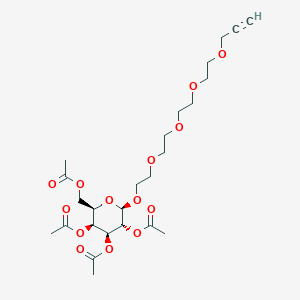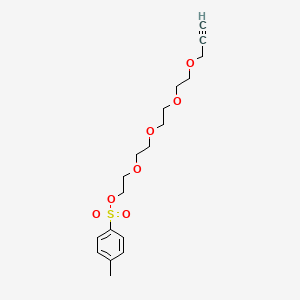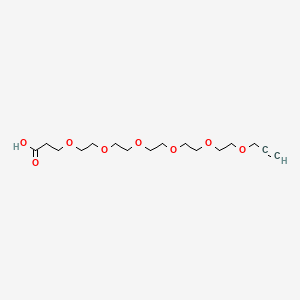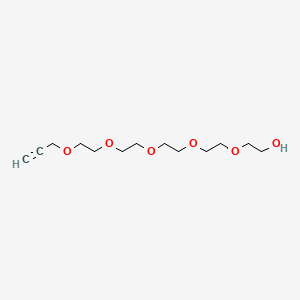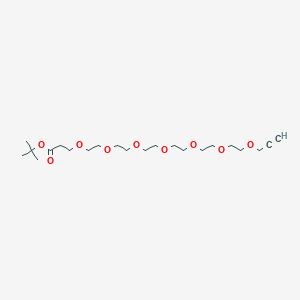
PU141
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PU141 is a novel histone acetyltransferase (HAT) inhibitor.
Applications De Recherche Scientifique
1. Histone Acetyltransferase Inhibition and Neuroblastoma Treatment PU141 is a histone acetyltransferase (HAT) inhibitor that demonstrates effectiveness in blocking neuroblastoma cell growth in vivo. It has shown potential in inhibiting the growth of several neoplastic cell lines originating from different tissues and exhibits hypoacetylating properties with anticancer activity. This makes PU141 a notable agent in cancer research, specifically in the context of neuroblastoma treatment and management (Gajer et al., 2015).
2. Molecular Docking and Dynamics in Enzyme Inhibition Research involving PU141 has extended to in-silico studies, particularly in investigating the binding mechanism of PU141 molecules with the p300 HAT enzyme. This includes molecular docking and dynamics simulations, which help understand the binding affinity, intermolecular interactions, and conformational stability of PU141 in the active site of the p300 HAT enzyme. Such studies are crucial for drug design and understanding the inhibitory mechanisms of PU141 at a molecular level (Ramakrishnan et al., 2022).
3. Inhibitory Mechanism and Cancer Treatment Potential The inhibitory mechanism of PU141, particularly towards CBP and p300, is a significant area of research. This specificity towards certain HATs suggests a targeted approach in cancer treatment, offering insights into developing new therapeutic strategies for various cancer types. Understanding the selectivity and mechanism of action of PU141 can lead to more effective cancer treatments (Gajer et al., 2015).
Propriétés
Numéro CAS |
168334-34-7 |
|---|---|
Nom du produit |
PU141 |
Formule moléculaire |
C14H9F3N2OS |
Poids moléculaire |
310.2942 |
Nom IUPAC |
2-[[4-(Trifluoromethyl)phenyl]methyl]isothiazolo[5,4-b]pyridin-3(2H)-one |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2 |
Clé InChI |
UQVNCGIZTSUQOC-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CC=C(C(F)(F)F)C=C2)SC3=NC=CC=C31 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PU 141; PU-141; PU141 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



